
7-bromo-1-ethyl-1H-indole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1-ethyl-1H-indole-4-carbonitrile: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 7th position, an ethyl group at the 1st position, and a carbonitrile group at the 4th position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Bartoli indole synthesis, which involves the reaction of a nitrobenzene derivative with an organomagnesium reagent to form the indole core . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The ethyl group can be introduced via alkylation reactions, and the carbonitrile group can be added using cyanation reactions.
Industrial Production Methods: Industrial production of 7-bromo-1-ethyl-1H-indole-4-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 7-bromo-1-ethyl-1H-indole-4-carbonitrile can undergo nucleophilic substitution reactions, leading to the formation of various substituted indole derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form indole-4-carboxylic acid derivatives or reduction to form indole-4-methylamine derivatives.
Cyclization Reactions: The carbonitrile group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
- Substituted indoles
- Indole-4-carboxylic acids
- Indole-4-methylamines
- Fused ring systems
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Bromo-1-ethyl-1H-indole-4-carbonitrile is used as a building block in the synthesis of various indole derivatives.
Biology and Medicine: Indole derivatives, including this compound, exhibit a wide range of biological activities. They are investigated for their antiviral, anticancer, anti-inflammatory, and antimicrobial properties. The compound is used in drug discovery and development to design new therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and agrochemicals. Its unique chemical structure makes it a valuable intermediate in the synthesis of various functional materials .
Wirkmechanismus
The mechanism of action of 7-bromo-1-ethyl-1H-indole-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and carbonitrile group can enhance the binding affinity and specificity of the compound to its target. The indole core can participate in π-π stacking interactions and hydrogen bonding, contributing to the overall biological activity .
Vergleich Mit ähnlichen Verbindungen
- 7-Bromo-1H-indole-2-carboxylate
- 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile
- 7-Bromo-1H-indole
Comparison: 7-Bromo-1-ethyl-1H-indole-4-carbonitrile is unique due to the presence of the ethyl and carbonitrile groups, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug design and material science .
Eigenschaften
Molekularformel |
C11H9BrN2 |
|---|---|
Molekulargewicht |
249.11 g/mol |
IUPAC-Name |
7-bromo-1-ethylindole-4-carbonitrile |
InChI |
InChI=1S/C11H9BrN2/c1-2-14-6-5-9-8(7-13)3-4-10(12)11(9)14/h3-6H,2H2,1H3 |
InChI-Schlüssel |
XDDVHVJOBRMHTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CC2=C(C=CC(=C21)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[(3,5-Difluorophenyl)methoxy]-6-methylpyridin-2-yl]methanol](/img/structure/B13878695.png)
![[5-(3-Bromo-phenyl)-pyridazin-3-yl]-methyl-amine](/img/structure/B13878702.png)
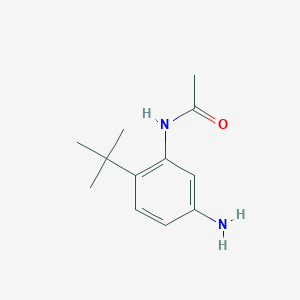


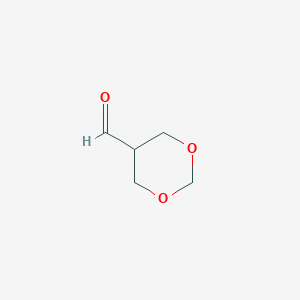
![Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate](/img/structure/B13878725.png)
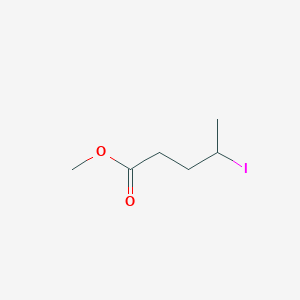
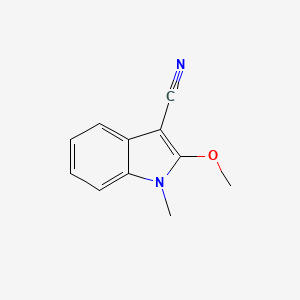

![5-Methoxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]-2-nitrobenzoic acid](/img/structure/B13878755.png)
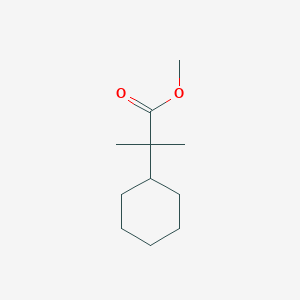
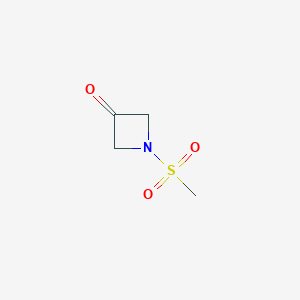
![4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13878779.png)
